![molecular formula C21H25ClN4O3S B2590453 N-(3-chlorophenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 950461-91-3](/img/structure/B2590453.png)
N-(3-chlorophenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic organic compound It is characterized by a complex structure that includes a chlorophenyl group, a morpholine ring, and a cyclopenta[d]pyrimidinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process might start with the preparation of the cyclopenta[d]pyrimidinyl core, followed by the introduction of the morpholine ring and the chlorophenyl group. Common reagents might include chlorinating agents, amines, and sulfur-containing compounds. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure safety, cost-effectiveness, and environmental compliance. Techniques such as continuous flow chemistry and automated synthesis might be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chlorophenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen or addition of hydrogen atoms, which might change the compound’s reactivity.
Substitution: Replacement of one functional group with another, often used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions might involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, potentially enhancing the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
The compound has been investigated for its effects on various biological systems. Its structural components suggest potential interactions with specific receptors and enzymes that may lead to therapeutic benefits.
Anticancer Activity
Research indicates that compounds similar to N-(3-chlorophenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide may act as inhibitors of specific cancer-related pathways. For instance, studies have shown that pyrimidine derivatives can inhibit SHP2 (Src Homology 2 Domain-containing Phosphatase 2), a critical regulator in cancer cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis .
Antimicrobial Properties
The compound's morpholine moiety has been associated with antimicrobial activity. Morpholine derivatives have been studied for their ability to disrupt microbial cell membranes and inhibit growth . This suggests that this compound could be explored further as a potential antimicrobial agent.
Interaction with G Protein-Coupled Receptors (GPCRs)
Compounds with similar structures often interact with GPCRs, which play a significant role in cellular communication and signal transduction. The activation or inhibition of specific GPCRs by this compound could lead to various physiological responses that are beneficial in treating diseases .
Enzyme Inhibition
The compound may also act as an inhibitor of enzymes involved in metabolic pathways associated with diseases such as cancer and infections. By inhibiting these enzymes, the compound could potentially alter disease progression and enhance therapeutic outcomes.
Case Studies and Research Findings
Several studies have documented the effects and potential applications of similar compounds.
Study | Findings |
---|---|
ResearchGate | Morpholine derivatives show diverse pharmacological activities including anticancer and antimicrobial properties. |
PubChem | Structural analysis reveals potential interactions with biological targets relevant to drug development. |
Patent EP3712151B1 | Identifies the compound's role as a SHP2 inhibitor for cancer treatment. |
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other cyclopenta[d]pyrimidinyl derivatives, morpholine-containing molecules, and chlorophenyl-substituted compounds. Examples include:
- N-(3-chlorophenyl)-2-(morpholin-4-yl)acetamide
- 2-(morpholin-4-yl)-N-(3-chlorophenyl)acetamide
- Cyclopenta[d]pyrimidinyl derivatives with various substitutions
Uniqueness
The uniqueness of N-(3-chlorophenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide lies in its specific combination of functional groups and structural features, which might confer unique biological activities or chemical properties compared to similar compounds.
Biologische Aktivität
N-(3-chlorophenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound features a chlorophenyl group and a morpholinyl moiety linked to a cyclopentapyrimidine structure. This unique configuration suggests potential interactions with multiple biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Some derivatives show effectiveness against antibiotic-resistant bacteria.
- Anticancer Properties : Certain structural analogs have demonstrated cytotoxic effects on various cancer cell lines.
- Inhibition of Enzymatic Activity : Compounds may inhibit specific protein kinases or enzymes involved in disease pathways.
The mechanisms of action for this compound can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit key enzymes in metabolic pathways.
- Cell Cycle Arrest : It could induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antibacterial Mechanisms : The compound may disrupt bacterial cell walls or inhibit protein synthesis.
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 12.5 | |
Anticancer | HeLa Cells | 15.0 | |
Protein Kinase Inhibition | CK1 | 8.0 |
Case Study 1: Antimicrobial Efficacy
A study explored the compound's activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antimicrobial properties at concentrations lower than many existing antibiotics. The agar disc diffusion method confirmed its efficacy against these pathogens .
Case Study 2: Anticancer Activity
In vitro studies on HeLa cells revealed that this compound induced apoptosis through the activation of caspase pathways. The compound demonstrated an IC50 value of 15 µM after 48 hours of treatment .
Structure-Activity Relationship (SAR)
The structural components significantly influence the biological activity of the compound. Variations in the phenyl and morpholine substituents can enhance or diminish activity against specific targets.
Table 2: Structure-Activity Relationship Insights
Substituent Modification | Observed Effect |
---|---|
Addition of Fluoro Group | Increased potency against cancer cells |
Replacement of Morpholine | Decreased antibacterial activity |
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O3S/c22-15-3-1-4-16(13-15)23-19(27)14-30-20-17-5-2-6-18(17)26(21(28)24-20)8-7-25-9-11-29-12-10-25/h1,3-4,13H,2,5-12,14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHAUUIGJHQNKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)Cl)CCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.